molecular formula C13H9BrN2O B1269587 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine CAS No. 54995-56-1

2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

Cat. No. B1269587
CAS RN: 54995-56-1
M. Wt: 289.13 g/mol
InChI Key: AONYSDWJNLNHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzoxazole derivatives often involves nucleophilic substitution reactions, cyclization, and the use of brominated starting materials. For instance, the synthesis of certain triazole derivatives starting from a bromobenzyl precursor highlights a typical pathway that might be analogous to the synthesis of 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, involving solvent-free reactions and characterization through spectroscopy methods (Kaneria et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of benzoxazole derivatives reveals detailed insights into their crystal structures, hydrogen bonding patterns, and molecular conformations. For example, studies on cocrystals and salts of related compounds provide evidence of specific hydrogen-bonding motifs and weak π-π stacking interactions, contributing to the stability and reactivity of these molecules (Smith & Lynch, 2013).

Chemical Reactions and Properties

Benzoxazole compounds are versatile reactants in various chemical transformations. Their reactivity with primary amines, for instance, has been utilized to synthesize a wide range of heterocyclic compounds, showcasing their chemical versatility and potential for generating complex molecular architectures (Lygin & Meijere, 2009).

Scientific Research Applications

1. Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine trihydrochloride

  • Application Summary: This compound is used in the synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine .
  • Methods of Application: The key intermediate 2,4,6-tris(4-bromophenyl)pyrimidine was obtained in good yield by base-promoted condensation between 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine benzensulfonate .
  • Results: The synthesis resulted in a new tricationic triarylpyrimidine which is expected to show strong DNA binding affinity .

2. Production of 4-bromo-phenol

  • Application Summary: 2-(4-Bromophenoxy)tetrahydropyran can be used to produce 4-bromo-phenol .
  • Methods of Application: The production process involves the use of 2-(4-Bromophenoxy)tetrahydropyran at a temperature of 20°C .
  • Results: The product, 4-bromo-phenol, is used as a pharmaceutical intermediate .

3. Antimicrobial and Antiproliferative Agents

  • Application Summary: This compound has been used in the synthesis of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative activities .
  • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

4. Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

  • Application Summary: 4-Bromophenethyl alcohol, which can be derived from 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
  • Methods of Application: The synthesis was carried out in a laboratory setting, with specific temperature and pressure conditions .
  • Results: The resulting compound, 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline, has potential applications in various fields .

5. Synthesis of Copolymers

  • Application Summary: N-(4-bromophenyl)2-methacrylamide (BrPMAAm), which can be derived from 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine, was used in the synthesis of copolymers with glycidyl methacrylate (GMA) .
  • Methods of Application: The synthesis was carried out in 1,4-dioxane solution at 70 ± 1 C using 2,20 -azobisisobutyronitrile (AIBN) as an initiator with different monomer-to-monomer ratios in the feed .
  • Results: The resulting copolymers have potential applications in various fields .

6. Optimization of Multilayered Ruddlesden–Popper Perovskite for Solar Cell Applications

  • Application Summary: This compound has been used in the optimization of multilayered Ruddlesden–Popper perovskite for solar cell applications .
  • Methods of Application: The 2D Ruddlesden–Popper perovskites were prepared based on 4-bromophenylethylammonium (BPEA) using a new additive of ionic liquids MAAc (methylammonium acetate) . The (BPEA)2(MA)4Pb5I16 perovskite prepared with the assistance of MAAc exhibits a stable photoelectric conversion efficiency .
  • Results: The resultant perovskite showed a photoelectric conversion efficiency (PCE) of 8.47%, which is much higher than the one without MAAc additive (4.79%) .

7. Porphyrin-based Conjugated Organic Polymer for CO2 Reduction

  • Application Summary: A porphyrin-based conjugated organic polymer (COP) was constructed from 5,10,15,20-tetrakis (4-bromophenyl)porphyrin copper (CuTBPP) and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling . This COP was used for highly active and selective visible-light-driven reduction of CO2 to CO .
  • Methods of Application: The complex Co/CuTBPP–BPY–COP (with dual metal sites composed of copper porphyrin and a cobalt BPY unit) was prepared by coordination with Co2+ . All of the prepared CuTBPP–BPY–COP and Co/CuTBPP–BPY–COP compounds exhibited excellent photocatalytic performance toward CO2 reduction under visible-light irradiation without another sacrificial reagent but only H2O .
  • Results: The total quantity of CO product was 263.2 μmol g−1 after 10 h of irradiation . Theoretical studies indicate that introducing Co metal centers and nitro groups are more favorable for the photoreduction catalysis of CO2 compared with that using CuTBPP–BPY–COP .

Safety And Hazards

Bromophenyl compounds can be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-bromophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONYSDWJNLNHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352205
Record name 2-(4-bromophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

CAS RN

54995-56-1
Record name 2-(4-bromophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.